2-[(4-Cyanobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-{[(4-CYANOPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CYANOPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multiple steps, including the formation of the pyridine ring and the introduction of the various substituents. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Functional groups such as the cyanophenyl, methoxyphenyl, and thiophenyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-CYANOPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-{[(4-CYANOPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(4-CYANOPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the functional groups present in the compound and their interactions with biological molecules. For example, the nitrile group may interact with enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with various substituents, such as:
- 2-{[(4-CYANOPHENYL)METHYL]SULFANYL}ACETIC ACID
- 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETIC ACID
- 2-{[(THIOPHEN-2-YL)METHYL]SULFANYL}ACETIC ACID
Uniqueness
The uniqueness of 2-{[(4-CYANOPHENYL)METHYL]SULFANYL}-4-(4-METHOXYPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H17N3OS2 |
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Molecular Weight |
439.6 g/mol |
IUPAC Name |
2-[(4-cyanophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C25H17N3OS2/c1-29-20-10-8-19(9-11-20)21-13-23(24-3-2-12-30-24)28-25(22(21)15-27)31-16-18-6-4-17(14-26)5-7-18/h2-13H,16H2,1H3 |
InChI Key |
QGXPKTMGCZANHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)C#N)C4=CC=CS4 |
Origin of Product |
United States |
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